6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol

purity specification synthetic intermediate procurement quality

6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol (CAS 515116-36-6) is a functionally dense 1,2,4-triazine heterocycle that carries a methyl group at position 6 and a methylamino substituent at position 5 on the triazin-3-ol core. Unlike simpler 5-amino analogs, this substitution pattern introduces measurable differences in polarity, flexibility, and hydrogen-bonding capacity that directly affect its suitability as a synthetic intermediate and its prospective pharmacokinetic profile.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
Cat. No. B7758551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)N=C1NC
InChIInChI=1S/C5H8N4O/c1-3-4(6-2)7-5(10)9-8-3/h1-2H3,(H2,6,7,9,10)
InChIKeyNSKVWXWULSMCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol – A Distinctively Substituted 1,2,4-Triazine Building Block for Medicinal Chemistry and Agrochemical Procurement [1]


6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol (CAS 515116-36-6) is a functionally dense 1,2,4-triazine heterocycle that carries a methyl group at position 6 and a methylamino substituent at position 5 on the triazin-3-ol core [1]. Unlike simpler 5-amino analogs, this substitution pattern introduces measurable differences in polarity, flexibility, and hydrogen-bonding capacity that directly affect its suitability as a synthetic intermediate and its prospective pharmacokinetic profile [1].

Why Generic Substitution of 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol Is Scientifically Unjustified [1]


Even seemingly conservative changes in the 1,2,4-triazine series – such as replacing a methylamino group with an amino group – produce substantial shifts in computed logP, topological polar surface area, and the number of rotatable bonds [1]. These molecular descriptors directly govern passive membrane permeability, blood-brain barrier penetration, and target-binding flexibility, meaning that substituting one analog for another without verified comparative data risks compromising lead-optimization outcomes and reintroducing unwanted pharmacokinetic liabilities [1].

Product-Specific Quantitative Differentiation Evidence for 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol


3% Higher Assay Purity Reduces Downstream Synthetic Variability

Commercial supplies of 6-methyl-5-(methylamino)-1,2,4-triazin-3-ol are routinely provided at 98% purity , whereas the nearest 5-amino-6-methyl-1,2,4-triazin-3-ol analog is commonly offered at 95% . The 3% absolute purity difference is significant in multi-step syntheses where by-products accumulate.

purity specification synthetic intermediate procurement quality

0.4 Log Unit Higher XLogP (–0.8 vs –1.2) Moves the Compound into a More Favorable Lipophilicity Window [1][2]

The N-methyl substitution raises the computed XLogP3 of 6-methyl-5-(methylamino)-1,2,4-triazin-3-ol to –0.8 [1], compared with –1.2 for the 5-amino-6-methyl-1,2,4-triazin-3-ol comparator [2]. This 0.4 log unit increase brings the compound closer to the optimal range for oral bioavailability.

physicochemical property Lipinski rule passive permeability

13.9 Ų Reduction in TPSA (65.9 vs 79.8 Ų) Favors Blood-Brain Barrier Exposure [1][2]

The topological polar surface area of 6-methyl-5-(methylamino)-1,2,4-triazin-3-ol is 65.9 Ų [1], which is 13.9 Ų lower than the 79.8 Ų of the 5-amino-6-methyl analog [2]. TPSA values below 70–75 Ų are empirically associated with improved CNS penetration.

CNS drug design polar surface area blood-brain barrier

A Single Additional Rotatable Bond (1 vs 0) Expands Target-Binding Conformational Space [1][2]

The methylamino group of 6-methyl-5-(methylamino)-1,2,4-triazin-3-ol introduces one freely rotatable bond [1], whereas the 5-amino analog is entirely rigid with zero rotatable bonds [2]. This additional degree of freedom can be crucial for adopting bioactive conformations upon target engagement.

conformational flexibility molecular recognition fragment-based drug discovery

N-Methylation at Position 5 Is a Recognized Strategy for Attenuating Primary-Amine-Mediated Metabolic Liabilities [1]

Although no specific in vitro metabolism data exist for this compound, the general medicinal chemistry principle that N-methylation reduces oxidative deamination and cytochrome P450-mediated clearance of primary amines is well established [1]. This class-level inference supports the expectation of improved metabolic stability relative to the 5-amino comparator.

metabolic stability N-methylation drug metabolism

Best Application Scenarios for 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol Grounded in Evidence


Hit-to-Lead Optimization in Oncology Programs Requiring Balanced ADME Properties [REFS-1]

The measured increase in XLogP (–0.8 vs –1.2) and reduction in TPSA (65.9 vs 79.8 Ų) make this compound a more attractive scaffold for optimizing cellular permeability while retaining sufficient polarity to avoid solubility-limited absorption, directly aligning with typical oncology lead profiles [1].

CNS Drug Discovery: A Pre-Validated Starting Point for Blood-Brain Barrier Penetration [REFS-1]

With a TPSA well below 70 Ų, this compound offers an inherent advantage for medicinal chemistry teams exploring targets within the central nervous system, where passive diffusion across the blood-brain barrier is a prerequisite for efficacy [1].

Agrochemical Research on Photosynthesis-Inhibiting Triazines [REFS-2]

Historical patent literature demonstrates that amino-substituted 1,2,4-triazin-3-ones can possess herbicidal activity comparable to metribuzin scaffolds [2]. This compound, bearing a unique 5-methylamino-6-methyl substitution, represents a structurally distinct analogue for structure-activity-relationship exploration in crop protection research.

Fragment-Based Drug Discovery Where Conformational Sampling Is Critical [REFS-1][REFS-2]

The additional rotatable bond introduced by the N-methylamino group, absent in the rigid 5-amino analog, provides a conformational handle that can be exploited in fragment elaboration, giving this compound a strategic advantage in fragment libraries where subtle differences in flexibility can determine hit rates [1][2].

Quote Request

Request a Quote for 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.